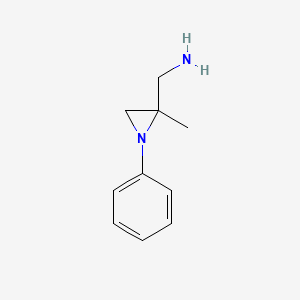
(2-Methyl-1-phenylaziridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1-phenylaziridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a phenyl group and a methyl group attached to the aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylaziridin-2-yl)methanamine typically involves the reaction of 2-methyl-1-phenylaziridine with methanamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1-phenylaziridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted aziridine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1-phenylaziridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methyl-1-phenylaziridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the inhibition or activation of biological pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aziridinemethanamine: Similar structure but lacks the phenyl group.
1-Phenylaziridine: Similar structure but lacks the methyl group.
2-Methylaziridine: Similar structure but lacks the phenyl group.
Uniqueness
(2-Methyl-1-phenylaziridin-2-yl)methanamine is unique due to the presence of both a phenyl and a methyl group on the aziridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2-methyl-1-phenylaziridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-10(7-11)8-12(10)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
InChI-Schlüssel |
REQPYVKACBBBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1C2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)

